molecular formula C11H14N2O B2686826 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine CAS No. 1823932-34-8

3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine

Cat. No. B2686826
CAS RN: 1823932-34-8
M. Wt: 190.246
InChI Key: GFVIDAYBKVQGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine, also known as DISPO, is a novel chemical compound that has gained immense interest in the scientific community due to its unique structure and potential applications. DISPO is a spirocyclic compound that contains both an oxetane and an isoquinoline ring system. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antitumor activity by inducing apoptosis in cancer cells. The compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine is its unique structure, which allows for the development of novel drugs with potent biological activity. The compound is also relatively easy to synthesize using various methods. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain biological assays.

Future Directions

There are several future directions for the research and development of 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine. One potential direction is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective drugs. Additionally, the development of new synthetic methods for the production of this compound could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine has been achieved using various methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an epoxide in the presence of a Lewis acid catalyst. The resulting product is then treated with an amine to form this compound. Other methods involve the use of palladium-catalyzed coupling reactions and the use of chiral catalysts to obtain enantiopure forms of this compound.

Scientific Research Applications

3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine has shown potential applications in various scientific research areas. One of the most promising applications is in the field of drug discovery. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane]-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIDAYBKVQGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(COC2)C3=C1C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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